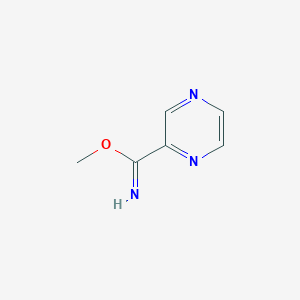

Methyl pyrazine-2-carboximidate

概要

説明

“Methyl pyrazine-2-carboximidate” is a chemical compound with the molecular formula C6H7N3O123. It is also known by other names such as “METHYL PYRAZINE-2-CARBOXYLATE”, “METHYL PYRAZINOATE”, “METHYL PYRAZINE-2-CA”, “Aaptamine Impurity 9”, “METHYL PYRAZINECARBOXYLATE”, “Pyrazinoic acid methyl ester”, “METHYL 2-PYRAZINECARBOXYLATE”, “Pyrazinecarboxylic acid methyl”, and "Methyl2-Pyrazinecarboxylate"4.

Synthesis Analysis

The synthesis of “Methyl pyrazine-2-carboximidate” involves the methanolysis of 2-cyanopyrazine567. This process occurs in the presence of metal salts such as ZnCl2.7H2O7. The resulting product is a chelating ligand5.

Molecular Structure Analysis

The molecular structure of “Methyl pyrazine-2-carboximidate” has been analyzed using various spectroscopic techniques5. The coordination environment around manganese (II) ions is similar, but the complexes are different in the geometrical position of the ligands5.

Chemical Reactions Analysis

“Methyl pyrazine-2-carboximidate” has been used in the synthesis of metal complexes56. These complexes are formed from the reaction of MnX2.4H2O (X=Cl− and NO3̄) with 2-cyanopyrazine in methanolic solution5.

Physical And Chemical Properties Analysis

“Methyl pyrazine-2-carboximidate” has a molecular weight of 122.10 g/mol9. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 49. Its exact mass and monoisotopic mass are 122.035436760 g/mol9. The topological polar surface area is 72.7 Ų9.

科学的研究の応用

Industrial and Pharmaceutical Applications

Methyl pyrazine-2-carboximidate (2MP) has garnered significant interest for its industrial and pharmaceutical applications. Studies have investigated its vapor-liquid equilibria (VLE) and excess molar volumes (VE) in various binary mixtures, essential for its potential use in pharmaceutical and industrial processes (Park et al., 2001).

Antimycobacterial Evaluation

Researchers have designed and synthesized derivatives of pyrazinoic acid, including those with methyl and propyl groups, which have shown significant antimycobacterial activity. These compounds, like 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, have been evaluated for their effectiveness against Mycobacterium tuberculosis (Semelková et al., 2017).

Corrosion Inhibition

2-Methylpyrazine and its derivatives have been explored for their potential as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption properties and effectiveness in preventing steel corrosion (Obot & Gasem, 2014).

Food Industry Applications

In the food industry, natural pyrazines, including methyl-substituted forms, are used as flavor ingredients and preservatives due to their effective antimicrobial action. Their formation mechanisms, metabolism, and functional properties in various biological systems have been extensively reviewed (Fayek et al., 2021).

Antibacterial Agents

Pyrazine functionalized Ag(I) and Au(I)-NHC complexes have shown promise as antibacterial agents against human pathogens resistant to several antibiotics. Their potential lies in their novel mode of action and effectiveness in inhibiting biofilm formation by various bacteria (Roymahapatra et al., 2012).

Antimicrobial and Antifungal Activities

Theantimicrobial and antifungal activities of various pyrazine derivatives have been a subject of study. For instance, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides have been synthesized and screened for their antimicrobial activity, with some showing promising results (Jyothi & Madhavi, 2019).

Antitumor Activity

Methyl pyrazine-2-carboximidate derivatives have also been explored for their antitumor potential. Novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, for instance, were synthesized and evaluated for their effects on human tumor cells growth, cell cycle analysis, apoptosis, and toxicity in non-tumor cells, providing insights into structure-activity relationships (Rodrigues et al., 2021).

Coordination Chemistry

The compound has been involved in coordination chemistry studies as well. For example, in reactions with stannic chloride and manganese(II) complexes, methyl pyrazine-2-carboximidate has demonstrated different coordination geometries and binding properties, relevant for developing new materials and catalysts (Najafi et al., 2011); (Amani & Hamedani, 2018).

Use in Clinical Conditions

The degradation of bortezomib, a drug containing a pyrazine-2-carboxamide moiety, under clinical conditions, has been studied, providing insights into its stability and efficacy in therapeutic applications (Bolognese et al., 2009).

Photoluminescence Studies

Silver(I) coordination polymers assembled through methanolysis of pyrazinecarbonitrile, including methyl pyrazine-2-carboximidate, have been examined for their structure and photoluminescence properties, which is significant for the development of new luminescent materials [(Shin et al., 2009)](https://consensus.app/papers/silveri-coordination-polymers-selfassembled-shin/18dfe1c9fbac55118d14ba4170defd1e/?utm_source=chatgpt).

Safety And Hazards

“Methyl pyrazine-2-carboximidate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation10.

将来の方向性

Further research and studies are needed to fully understand the potential applications and implications of “Methyl pyrazine-2-carboximidate”. Its use in the synthesis of metal complexes suggests potential applications in various fields56.

特性

IUPAC Name |

methyl pyrazine-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-10-6(7)5-4-8-2-3-9-5/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPCOZRHGFEIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332878 | |

| Record name | methyl pyrazine-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl pyrazine-2-carboximidate | |

CAS RN |

74617-55-3 | |

| Record name | methyl pyrazine-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)